molecular formula C10H16Cl2N2 B13522371 N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride

Katalognummer: B13522371
Molekulargewicht: 235.15 g/mol
InChI-Schlüssel: SQEQLPHHSUKWSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH and a molecular weight of 235.16 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride involves several steps. One common method includes the reaction of isoindoline with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Analyse Chemischer Reaktionen

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-aminedihydrochloride can be compared with other similar compounds such as N,N-dimethylisoindolin-5-amine and N,2-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Eigenschaften

Molekularformel

C10H16Cl2N2

Molekulargewicht

235.15 g/mol

IUPAC-Name

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-12(2)10-4-3-8-6-11-7-9(8)5-10;;/h3-5,11H,6-7H2,1-2H3;2*1H

InChI-Schlüssel

SQEQLPHHSUKWSF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC2=C(CNC2)C=C1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.